molecular formula C11H9FN2O2 B1330541 2,4(1H,3H)-Pyrimidinedione, 6-[(4-fluorophenyl)methyl]- CAS No. 18364-64-2

2,4(1H,3H)-Pyrimidinedione, 6-[(4-fluorophenyl)methyl]-

Cat. No. B1330541
CAS RN: 18364-64-2
M. Wt: 220.2 g/mol
InChI Key: NXCZTGPRXDAUDZ-UHFFFAOYSA-N
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Description

The compound "2,4(1H,3H)-Pyrimidinedione, 6-[(4-fluorophenyl)methyl]-" is a derivative of the 2,4-pyrimidinedione class, which has been studied for various applications, including as potent non-nucleoside inhibitors of HIV-1 and HIV-2 reverse transcriptase. The structure-activity relationships of these compounds have been explored, with modifications at the N-1 position and the addition of various groups at the C-6 position to enhance antiviral activity without cytotoxicity to target cells .

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been reported in several studies. For instance, a series of 2,4-pyrimidinedione derivatives were synthesized and evaluated for their antiviral activity against HIV, with specific modifications leading to significant improvements in efficacy . Another study reported the synthesis of a pyrimidine derivative intended for imaging dopamine D4 receptors, highlighting the versatility of pyrimidine chemistry . Additionally, the synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives was achieved, with their structures confirmed by various spectral techniques .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been extensively studied. For example, the crystal and molecular structures of certain pyrimidinethione derivatives were determined, revealing a half-chair conformation for the central heterocyclic ring and specific orientations for substituents . Similarly, the structure of a dichlorothiophene-substituted pyrimidine derivative was analyzed, showing a flattened boat conformation for the pyrimidine ring and specific dihedral angles with substituents .

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives has been explored through various chemical reactions. Bromosubstituted 5-nitro-2,4(1H,3H)-pyrimidinedione derivatives were prepared by bromination, demonstrating the potential for further functionalization of the pyrimidine core . The molecular electrostatic potential analysis of certain pyrimidine derivatives also provided insights into their reactivity, predicting nucleophilic and electrophilic sites .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives have been characterized in several studies. For instance, the optical properties of polyimides containing pyrimidine moieties were investigated, revealing excellent solubility, transparency, and thermal stability . The thermal and mechanical properties of these materials were also assessed, showing their potential for practical applications . Additionally, quantum chemical calculations were performed on a chloro-fluoro-phenyl pyrimidine derivative to predict its optimized geometry and charge distribution, which are crucial for understanding its intermolecular interactions and potential pharmacological applications .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of fluoroalkylated pyrimidine derivatives, including those similar to the compound , have been extensively studied. For instance, Krištafor et al. (2009) detailed the synthesis and structural confirmation of C-6 substituted fluoroalkenyl 2,4-dimethoxypyrimidine derivatives, demonstrating the potential of such compounds for further chemical manipulation and study (Krištafor et al., 2009).

Medicinal Chemistry Applications

While explicitly excluding drug usage and side effects, it's notable that pyrimidinedione derivatives have been explored for their antiviral properties, particularly against HIV-1 and HIV-2. Buckheit et al. (2007) investigated the structure-activity relationships of 2,4(1H,3H)-pyrimidinedione derivatives as potent HIV inhibitors, highlighting the chemical modifications that contribute to their antiviral activity (Buckheit et al., 2007).

Molecular Docking and Drug Design

Research into pyrimidinedione derivatives also includes molecular docking studies to understand their interaction with biological targets. Gandhi et al. (2016) performed quantum chemical calculations and molecular docking studies on a pyrimidinedione compound to evaluate its potential in medicinal applications (Gandhi et al., 2016).

Novel Synthetic Pathways

The development of novel synthetic pathways for creating pyrimidinedione derivatives is another area of interest. Muralidharan et al. (2019) synthesized novel dihydropyrimidin-2-ol derivatives demonstrating the versatility of pyrimidine-based compounds in synthesizing agents with potential biological activities (Muralidharan et al., 2019).

Future Directions

The future directions for this compound could involve further exploration of its potential as a neuroprotective and anti-neuroinflammatory agent . More research is needed to fully understand its mechanism of action and potential applications in medicine.

properties

IUPAC Name

6-[(4-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c12-8-3-1-7(2-4-8)5-9-6-10(15)14-11(16)13-9/h1-4,6H,5H2,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCZTGPRXDAUDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=O)NC(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60309263
Record name NSC211574
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60309263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4(1H,3H)-Pyrimidinedione, 6-[(4-fluorophenyl)methyl]-

CAS RN

18364-64-2
Record name NSC211574
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211574
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC211574
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60309263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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